molecular formula C14H16ClN B1422062 3'-Methyl-biphenyl-4-methanamine HCl CAS No. 1226422-10-1

3'-Methyl-biphenyl-4-methanamine HCl

Cat. No.: B1422062
CAS No.: 1226422-10-1
M. Wt: 233.73 g/mol
InChI Key: OVGUTBNQWWRXDB-UHFFFAOYSA-N
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Description

3’-Methyl-biphenyl-4-methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, with a methyl group and a methanamine group attached to the biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-biphenyl-4-methanamine hydrochloride typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a methyl halide in the presence of a Lewis acid catalyst.

    Introduction of Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where the biphenyl core reacts with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 3’-Methyl-biphenyl-4-methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-biphenyl-4-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, cyanides, and thiolates.

Major Products Formed

    Oxidation: Amine oxides and nitroso derivatives.

    Reduction: Corresponding amine or hydrocarbon derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-Methyl-biphenyl-4-methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methyl-biphenyl-4-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-biphenyl-4-methanamine: Similar structure but with the methyl group in a different position.

    4’-Chloro-biphenyl-3-methanamine: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

3’-Methyl-biphenyl-4-methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3’ position and the methanamine group at the 4 position provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGUTBNQWWRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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